

L-760735: A Technical Whitepaper on a Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-760735	
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Introduction

L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression, making it a compelling target for the development of novel antidepressant and anxiolytic therapies.[1] Preclinical research has demonstrated the antidepressant- and anxiolytic-like effects of **L-760735** in various animal models, suggesting its potential as a therapeutic agent for mood disorders. This technical guide provides an in-depth overview of the core research surrounding **L-760735**, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Data Summary Binding Affinity and Selectivity

L-760735 exhibits high affinity for the human NK1 receptor with an IC50 of 0.19 nM.[2][3] It demonstrates high selectivity for the NK1 receptor over other neurokinin receptors, being over 300-fold more selective for NK1 than for NK2 and NK3 receptors.



Parameter	Value	Species	Receptor	Reference
IC50	0.19 nM	Human	NK1	[2][3]
Selectivity	>300-fold	Human	NK1 vs. NK2/NK3	

Preclinical Efficacy in Animal Models

L-760735 has shown efficacy in several animal models of anxiety and depression.

Model	Species	Dose	Effect	Reference
Gerbil Social Interaction Test	Gerbil	3 mg/kg	Significantly increased time spent in social interaction	[4]
Fear-Potentiated Startle	Gerbil	0.3, 1.0, 5.0 mg/kg	Attenuated contextual fear-potentiated startle	[5]
Forced Swim Test	Rat	2.5, 5, 10 mg/kg (of NK1 antagonist CP- 96,345)	Dose-related decrease in immobility time	[6]

Mechanism of Action: NK1 Receptor Antagonism

Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide involved in pain transmission, inflammation, and the regulation of stress and emotional behaviors.[1] The NK1 receptor is densely expressed in brain regions critical for mood and anxiety, including the amygdala, hippocampus, and prefrontal cortex.[1] By blocking the binding of Substance P to the NK1 receptor, **L-760735** modulates downstream signaling cascades, thereby exerting its potential antidepressant and anxiolytic effects.

NK1 Receptor Signaling Pathways





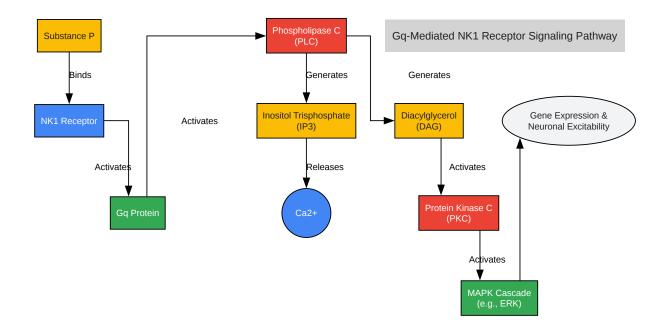


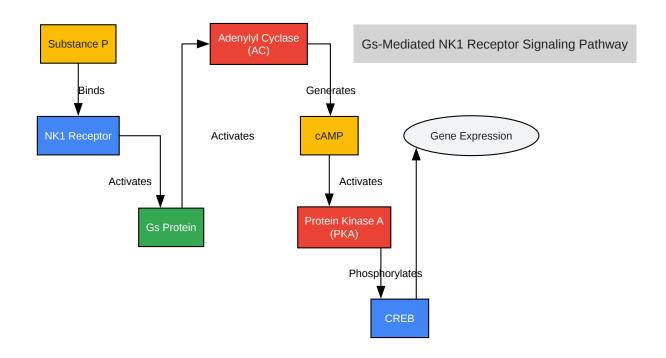
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs proteins.[7]

Gq-Mediated Pathway:

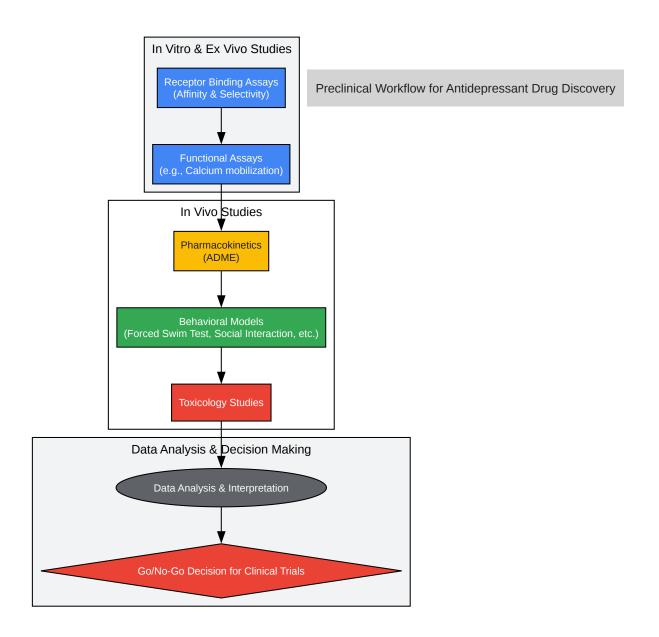
Activation of the Gq protein by Substance P binding to the NK1 receptor initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). PKC, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, which ultimately leads to changes in gene expression and neuronal excitability.[8][9]











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- To cite this document: BenchChem. [L-760735: A Technical Whitepaper on a Novel Antidepressant Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662624#l-760735-antidepressant-research]

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